1-Aminobutyl oleate
Description
Contextualization within the Field of Amphiphilic Chemical Entities
Amphiphilic, or amphipathic, compounds are characterized by their dual nature, possessing both a hydrophilic (water-loving) and a lipophilic (fat-loving or hydrophobic) part. wikipedia.org This structure allows them to be soluble in both water and non-polar organic solvents to some extent. wikipedia.org When placed in a system with both aqueous and organic phases, they tend to partition at the interface. wikipedia.org This class of molecules includes a wide array of substances such as surfactants, detergents, and the phospholipids (B1166683) that form the fundamental structure of cell membranes. wikipedia.org
1-Aminobutyl oleate (B1233923) fits squarely into this category. Its structure, derived from oleic acid and an aminobutanol (B45853) derivative, consists of a long hydrocarbon chain from the oleic acid, which constitutes the hydrophobic tail, and a polar head group containing the amino and ester functionalities, which is hydrophilic. This molecular architecture is the basis for its amphiphilic properties. The self-assembly of amphiphilic molecules into structures like micelles or vesicles is a field of significant research due to its relevance in various technological applications. psu.edu
Table 1: Structural Components and Properties of 1-Aminobutyl Oleate
| Component | Chemical Nature | Contribution to Overall Molecule |
| Oleic Acid Chain | Long hydrocarbon chain (C18) | Lipophilic/Hydrophobic |
| Amino Group | Polar, potentially charged | Hydrophilic |
| Ester Group | Polar | Hydrophilic |
This table is generated based on the fundamental principles of organic chemistry and information on amphiphilic compounds.
Significance of Amino Acid and Fatty Acid Ester Derivatives in Contemporary Chemistry
The combination of amino acids and fatty acids to form ester or amide derivatives has given rise to a versatile class of molecules with wide-ranging applications. rsc.org These derivatives are explored for their potential in creating biocompatible materials, enhancing the properties of peptides and proteins, and acting as surfactants. iris-biotech.decdnsciencepub.com
Fatty acid esters, in general, are used as lubricants, solvents, and in the production of other chemicals like alkanolamides, which are non-ionic surfactants. lamberti.comtaylorandfrancis.com The synthesis of N-acylamino acids from fatty acid esters and amino acids has been a subject of study, highlighting the reactivity and utility of these building blocks. nih.gov Enzymatic synthesis methods, often employing lipases, are being explored for creating novel glycolipids and other fatty acid ester derivatives under milder conditions. d-nb.inforesearchgate.net
Derivatives of oleic acid, in particular, are investigated for applications in materials science and biomedicine due to the amphiphilic nature conferred by the oleic acid chain and a polar head group. ontosight.ai These compounds can act as surfactants and emulsifiers. ontosight.ai The incorporation of fatty acid chains can also improve the pharmacokinetic properties of biopharmaceuticals. iris-biotech.de
Historical Development and Emerging Research Trends for Long-Chain Fatty Acid Amine Esters
The study of fatty acid derivatives has a long history, with early 20th-century research focusing on the separation of fatty acids. macbeth-project.eu The development of fatty acid esters with primary amino groups dates back to at least the 1940s, with patents describing their synthesis and applications as dispersing agents, wetting agents, and in textiles. google.com These early compounds were recognized for their cation-active properties. google.com
In recent decades, research has expanded significantly. The global market for fatty amines, which are closely related to the amine-containing ester , has seen strong growth, driven by their use as surfactants, corrosion inhibitors, and in agrochemicals and water treatment. thebusinessresearchcompany.commarketresearch.com There is a growing trend towards the use of bio-based and sustainable raw materials in the oleochemical industry, which includes fatty acid derivatives. globalgrowthinsights.com
Current research focuses on several key areas:
Novel Synthesis Methods: This includes the use of enzymatic catalysis and other green chemistry approaches to produce fatty acid esters and amides. d-nb.infolp.edu.ua
Advanced Separation Techniques: Improving the resolution and efficiency of separating complex mixtures of fatty acid esters is crucial for producing high-purity compounds for specialized applications. macbeth-project.euuta.edu
New Applications: Researchers are continuously exploring new uses for these compounds, from drug delivery systems to advanced materials. ontosight.ainih.gov The development of "fatty" amino acids, which integrate a long aliphatic chain, is a new frontier with potential applications in creating novel peptides and proteins. rsc.org
Table 2: Key Research and Application Trends in Fatty Acid Derivatives
| Trend | Description | Key Applications |
| Bio-based Synthesis | Utilization of enzymes and renewable feedstocks for production. | Green surfactants, biocompatible materials. |
| Sustainable Feedstocks | Increasing use of sustainable palm oil and other vegetable oils. | Broad range of oleochemicals. globalgrowthinsights.com |
| High-Purity Fractionation | Advanced chromatographic and other separation methods. | Pharmaceuticals, food additives, fine chemicals. macbeth-project.eu |
| Agrochemical Formulations | Use as adjuvants and anti-caking agents. | Enhanced crop protection and fertilizer efficiency. thebusinessresearchcompany.commarketresearch.com |
| Water Treatment | Application as corrosion inhibitors and biocides. | Industrial and municipal water treatment. thebusinessresearchcompany.commarketresearch.com |
| Personal Care Products | Use as emulsifiers, emollients, and surfactants. | Cosmetics, creams, and lotions. globalgrowthinsights.comgoogle.com |
This table synthesizes information from various sources on trends in the oleochemical and fatty amine markets.
Identification of Current Research Gaps and Objectives for this compound
Despite the broad interest in fatty acid derivatives, a significant research gap exists specifically for this compound. A search of scientific and patent literature reveals a scarcity of studies focused directly on this compound. uni.luuni.lu While its constituent parts, oleic acid and aminobutanol, are well-characterized, and related compounds are extensively studied, the specific synthesis, properties, and applications of this compound remain largely unexplored.
This lack of specific data presents several objectives for future research:
Synthesis and Characterization: Developing and optimizing synthetic routes to produce high-purity this compound. This would be followed by a thorough characterization of its physicochemical properties, including its critical micelle concentration, surface tension reduction capabilities, and thermal stability.
Investigation of Self-Assembly: Studying the self-assembling behavior of this compound in aqueous solutions to understand the types of nanostructures it can form (e.g., micelles, vesicles) and the conditions that influence their formation.
Exploration of Applications: Based on its predicted amphiphilic nature, research should be directed towards evaluating its potential as a surfactant, emulsifier, or dispersing agent in various industrial contexts, such as in personal care products, agrochemicals, or as a component in drug delivery systems.
Biocompatibility and Biodegradability: Assessing the biocompatibility and biodegradability of this compound would be crucial for its potential use in pharmaceutical and cosmetic applications, aligning with the trend towards more sustainable and environmentally friendly chemical products.
Properties
CAS No. |
71607-50-6 |
|---|---|
Molecular Formula |
C22H43NO2 |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
1-aminobutyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-22(24)25-21(23)19-4-2/h11-12,21H,3-10,13-20,23H2,1-2H3/b12-11- |
InChI Key |
SBJNWEHQBBAMQJ-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CCC)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CCC)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 1 Aminobutyl Oleate
Regio- and Stereoselective Synthesis of 1-Aminobutyl Oleate (B1233923) and its Isomers
The synthesis of 1-Aminobutyl oleate from oleic acid and an aminobutanol (B45853) isomer, such as 4-amino-1-butanol, presents a significant challenge in regioselectivity. The presence of two nucleophilic sites on the aminobutanol molecule—the primary hydroxyl (-OH) group and the primary amino (-NH2) group—means that two competing reactions can occur: esterification at the hydroxyl group to form the desired this compound, and amidation at the amino group to form N-(4-hydroxybutyl)oleamide. Achieving high selectivity for the ester product is paramount and is the primary focus of synthetic strategy. Furthermore, the use of chiral aminobutanol derivatives would necessitate stereoselective methods to control the configuration of the final product.
Esterification Reactions Utilizing Oleic Acid and Aminobutanol Derivatives
The foundational method for synthesizing this compound is the direct esterification of oleic acid with an aminobutanol derivative. This reaction is typically an acid-catalyzed equilibrium process, often following the Fischer-Speier esterification mechanism. The reaction involves the protonation of the carboxylic acid group of oleic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of aminobutanol. mdpi.com
A critical aspect of this synthesis is managing the reaction equilibrium. Esterification produces water as a byproduct; its removal from the reaction mixture is essential to shift the equilibrium towards the product side and achieve high conversion rates. mdpi.comscielo.br Techniques such as azeotropic distillation or the use of dehydrating agents are often employed.
However, conventional acid catalysis is generally non-selective and can promote both esterification and amidation, leading to a mixture of products and reducing the yield of the desired this compound. The reaction rate is also influenced by factors such as the molar ratio of reactants, temperature, and catalyst concentration. For instance, studies on similar systems, like the esterification of stearic acid with 1-butanol, show that increasing the alcohol-to-acid molar ratio and reaction temperature generally enhances the reaction speed and ester yield. ache.org.rs
Catalytic Approaches in the Synthesis of this compound
The choice of catalyst is the most critical factor in controlling the regioselectivity and efficiency of this compound synthesis. Catalytic systems are broadly divided into enzymatic, heterogeneous, and homogeneous approaches, each offering distinct advantages.
Enzymatic catalysis, particularly using lipases, stands out as a superior method for the regioselective synthesis of this compound. Lipases are hydrolases that can effectively catalyze esterification in non-aqueous or low-water environments. mdpi.com Their significant advantage lies in their high substrate specificity and regioselectivity, which can be exploited to selectively acylate the hydroxyl group of aminobutanol while leaving the amino group unreacted. mdpi.com
Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are widely used due to their stability, reusability, and high activity under mild reaction conditions. mdpi.com The enzymatic approach avoids the harsh conditions and environmental concerns associated with traditional acid catalysts. mdpi.com Studies on the enzymatic synthesis of other oleate esters have demonstrated high yields under optimized conditions. For example, the synthesis of decyl oleate using an immobilized lipase (B570770) achieved a yield of 97.14% in a solvent-free system. nih.gov This high efficiency, combined with exceptional selectivity, makes enzymatic catalysis the most promising route for producing pure this compound.
Table 1: Examples of Enzymatic Synthesis of Oleate Esters
| Ester Product | Enzyme | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Decyl Oleate | Fermase CALBTM10000 | 45°C, 25 min, Solvent-free, Ultrasound | 97.14% | nih.gov |
| Ascorbyl-6-Oleate | Novozym® 435 | 50°C, 72 h, Acetone | 73.8% (Transesterification) | mdpi.com |
| n-Octyl Oleate | Rhizomucor miehei lipase | Solvent-free system, optimized parameters | High conversion | nih.gov |
| Glucose Palm Oleate | Carica papaya Lipase (CPL) | 50°C, 45 h, Solvent-free | High conversion | mdpi.com |
For non-enzymatic routes, both heterogeneous and homogeneous catalysts have been extensively studied for oleate ester synthesis.
Homogeneous Catalysis: Traditional homogeneous catalysts include mineral acids like sulfuric acid (H₂SO₄). nih.gov They are effective in promoting esterification but suffer from major drawbacks, including a lack of selectivity in bifunctional substrates, corrosiveness, and difficulty in separation from the product mixture, leading to environmental pollution. nih.gov More modern homogeneous catalysts include ionic liquids, such as triethylamine (B128534) citrate (B86180) or n-butylpyridine hydrogensulfate, which can offer high catalytic activity and potentially be recycled, although separation can still be a challenge. researchgate.netresearchgate.net Organometallic complexes, for instance those based on palladium, have also been used for related transformations of oleates, showcasing the potential for high selectivity in specific reactions, though their application in direct esterification is less common. tu-dortmund.de
Heterogeneous Catalysis: Solid acid catalysts offer a significant advantage over their homogeneous counterparts because they are easily separated from the reaction mixture by filtration and can be reused over multiple cycles. nih.govrsc.org This simplifies product purification and reduces waste. A wide array of materials have been developed as heterogeneous catalysts for esterification, including:
Heteropoly acids (HPAs): Insoluble salts of HPAs, such as codoped phosphotungstates, exhibit strong acidity and have shown excellent activity, with esterification rates reaching 99% for n-butyl oleate synthesis. nih.gov
Zeolites and Mordenites: These microporous aluminosilicates (e.g., HY, USY, HZEM-5) provide acidic sites for catalysis within a structured framework. google.com
Sulfonated Carbons: Biochar derived from renewable sources like eucalyptus bark can be functionalized with sulfonic acid groups (-SO₃H) to create a highly active and stable solid acid catalyst. nih.gov
While effective for simple esterifications, the regioselectivity of these solid acids in the synthesis of this compound may still be limited compared to enzymatic methods.
Table 2: Comparison of Catalysts in the Synthesis of Oleate Esters
| Catalyst Type | Catalyst Example | Ester Product | Key Findings | Reference |
|---|---|---|---|---|
| Homogeneous | Sulfuric Acid (H₂SO₄) | Ethyl Oleate | 98% conversion in <2h in a bubble reactor. | scielo.br |
| Homogeneous | Triethylamine Citrate (Ionic Liquid) | n-Butyl Oleate | >92% esterification rate; catalyst is recyclable. | researchgate.net |
| Heterogeneous | Codoped Phosphotungstate | n-Butyl Oleate | 99% esterification rate; reusable for up to 8 runs. | nih.gov |
| Heterogeneous | Sulfonated Eucalyptus Bark Biochar | Methyl Oleate | 96.28% conversion; catalyst derived from renewable source. | nih.gov |
| Heterogeneous | Zeolites (e.g., H-Beta, HZEM-5) | Isobutyl Oleate | High catalytic activity and reusability. | google.com |
Novel Synthetic Routes and Process Intensification Strategies
To overcome the limitations of conventional batch reactors, process intensification strategies have been developed to enhance reaction rates, improve yields, and increase energy efficiency. mdpi.com These methods are highly applicable to the synthesis of this compound.
Ultrasound and Microwave Irradiation: The application of ultrasound can intensify the enzymatic synthesis of oleate esters, leading to maximum yields in significantly shorter reaction times. nih.gov Similarly, microwave-assisted synthesis has been shown to accelerate transesterification processes, achieving high yields in minutes compared to hours required for conventional heating. ui.ac.id
Continuous-Flow and Bubble Column Reactors: Continuous-flow systems offer improved heat and mass transfer, precise control over reaction parameters, and greater efficiency. mdpi.com Bubble column reactors, where a gaseous reactant (e.g., superheated alcohol) is bubbled through the liquid substrate, are particularly effective for esterification. scielo.br This setup facilitates the continuous removal of the water byproduct along with the unreacted alcohol vapor, effectively shifting the reaction equilibrium towards near-complete conversion. scielo.br For instance, the esterification of oleic acid with superheated methanol (B129727) in a bubble column reactor achieved over 98% conversion in less than two hours. scielo.br
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound can be aligned with the principles of green chemistry to create a more sustainable process. Key strategies include the use of biocatalysts, renewable feedstocks, solvent-free conditions, and energy-efficient processes. mdpi.comacs.org
Biocatalysis: As discussed, using enzymes like lipases is a cornerstone of green synthesis. It allows for reactions under mild conditions, reduces energy consumption, and provides high selectivity, which minimizes byproduct formation and simplifies purification. mdpi.com
Renewable Feedstocks and Waste Valorization: Oleic acid can be sourced from renewable vegetable oils or from industrial byproducts and waste cooking oils. rsc.org Utilizing waste streams as a raw material supports a circular economy and avoids competition with food production. acs.orgrsc.org
Solvent-Free Systems: Conducting the reaction in a solvent-free system, where one of the reactants acts as the reaction medium, is a key green chemistry principle. This eliminates the need for potentially toxic and difficult-to-recycle organic solvents. mdpi.comnih.gov The enzymatic synthesis of glucose palm oleate and decyl oleate has been successfully demonstrated in such systems. mdpi.comnih.gov
Energy Efficiency: Process intensification techniques, such as microwave and ultrasound-assisted synthesis, can dramatically reduce reaction times and energy consumption compared to conventional methods. nih.govui.ac.id
Catalyst Reusability: The use of immobilized enzymes or heterogeneous solid acid catalysts is crucial for sustainability, as these catalysts can be recovered and reused for multiple reaction cycles, reducing waste and operational costs. nih.govacs.org
By integrating these principles, the synthesis of this compound can be transformed into an environmentally friendly and economically viable process.
Solvent-Free and Sustainable Reaction Conditions
The development of green and sustainable synthetic routes for ester production is a key focus in modern chemistry. For this compound, enzymatic catalysis, particularly with lipases, presents a highly effective and environmentally benign alternative to traditional chemical esterification.
Enzymatic Synthesis:
Lipase-catalyzed esterification of oleic acid with 1-amino-butanol can be conducted under solvent-free conditions, which eliminates the need for potentially hazardous organic solvents and simplifies product purification. Immobilized lipases, such as Candida antarctica lipase B (CALB), are often preferred due to their high activity, stability, and reusability. The reaction mechanism involves the formation of an acyl-enzyme intermediate, which is then nucleophilically attacked by the amino alcohol.
Key parameters influencing the enzymatic synthesis include temperature, substrate molar ratio, enzyme loading, and water content. Optimal temperatures for lipase activity are typically in the range of 40-60°C, which is significantly milder than conventional esterification conditions. A slight excess of one of the reactants, usually the alcohol, can be used to drive the equilibrium towards product formation. The removal of water, a byproduct of the reaction, is crucial for achieving high conversion rates. This can be accomplished by conducting the reaction under vacuum or by using molecular sieves.
Deep Eutectic Solvents (DESs):
Another promising approach for the sustainable synthesis of this compound involves the use of Deep Eutectic Solvents (DESs) as both catalysts and reaction media. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, non-toxic, and have low volatility. For esterification reactions, acidic DESs, such as those based on choline (B1196258) chloride and p-toluenesulfonic acid, can effectively catalyze the reaction between oleic acid and 1-amino-butanol under solvent-free conditions.
| Catalyst System | Substrates | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Immobilized Candida antarctica lipase B | Oleic Acid, 1-Amino-butanol | 50-60 | 24-48 | >90 | (Analogous systems) |
| Choline chloride:p-toluenesulfonic acid | Oleic Acid, 1-Amino-butanol | 70-90 | 3-6 | >95 | (Analogous systems) |
Waste Minimization and Atom Economy in this compound Production
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal atom economy is 100%.
C₁₈H₃₄O₂ (Oleic Acid) + C₄H₁₁NO (1-Amino-butanol) → C₂₂H₄₃NO₂ (this compound) + H₂O
The only byproduct is water, which is a benign and easily removable substance. The atom economy for this reaction can be calculated as:
Atom Economy = (Molecular Weight of this compound) / (Molecular Weight of Oleic Acid + Molecular Weight of 1-Amino-butanol) x 100%
Atom Economy = (353.6 g/mol ) / (282.5 g/mol + 89.1 g/mol ) x 100% ≈ 95.1%
This high atom economy, especially when coupled with solvent-free and catalytic methods, makes the synthesis of this compound an inherently efficient and low-waste process. Further waste minimization can be achieved by recycling the catalyst (in the case of immobilized enzymes or certain DESs) and by optimizing reaction conditions to achieve near-quantitative yields, thus minimizing the need for extensive purification steps.
Chemical Derivatization and Analog Synthesis of this compound
The presence of two distinct functional groups in this compound—a primary amine and a carbon-carbon double bond in the oleate moiety—opens up a wide array of possibilities for chemical derivatization and the synthesis of novel analogs with tailored properties.
The primary amino group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functionalities and the formation of amide and other linkages.
N-Acylation: The amino group can be readily acylated using various acylating agents, such as acid chlorides, anhydrides, or other esters, to form N-acyl aminobutyl oleates. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For example, reaction with a fatty acid chloride would yield a lipophilic N-acyl derivative.
Amidation: The amino group can also participate in amidation reactions with carboxylic acids, often facilitated by coupling agents like carbodiimides, to form amide bonds. This allows for the conjugation of a wide range of molecules containing a carboxylic acid group to the this compound backbone.
| Reagent | Reaction Type | Product Class | Potential Application |
| Acetyl Chloride | N-Acylation | N-Acetyl aminobutyl oleate | Modified surfactant properties |
| Stearoyl Chloride | N-Acylation | N-Stearoyl aminobutyl oleate | Enhanced lipophilicity, potential lubricant |
| Succinic Anhydride | N-Acylation | N-Succinoyl aminobutyl oleate | Introduction of a carboxylic acid group |
| Glycine (with coupling agent) | Amidation | N-Glycinyl aminobutyl oleate | Bioconjugation, peptide synthesis |
The carbon-carbon double bond in the oleate chain is susceptible to a range of addition and modification reactions, enabling the introduction of new functional groups and the alteration of the physical properties of the molecule.
Epoxidation and Hydroxylation: The double bond can be epoxidized using peroxy acids (e.g., m-chloroperoxybenzoic acid) to form the corresponding epoxide. This oxirane ring can then be opened under acidic or basic conditions with various nucleophiles (e.g., water, alcohols, amines) to yield diol or other functionalized derivatives. Direct hydroxylation of the double bond can also be achieved using reagents like osmium tetroxide or potassium permanganate (B83412) to produce vicinal diols.
Thiol-Ene Reaction: The "click" reaction between the double bond of the oleate and a thiol-containing molecule, often initiated by UV light or a radical initiator, provides a highly efficient method for functionalization. This reaction proceeds with high yield and selectivity, allowing for the attachment of a wide variety of thiol-containing moieties.
| Reagent | Reaction Type | Product Class | Potential Application |
| m-Chloroperoxybenzoic acid | Epoxidation | Epoxidized this compound | Intermediate for polyols, resins |
| Osmium Tetroxide | Dihydroxylation | Dihydroxy-1-aminobutyl oleate | Increased polarity, potential surfactant |
| 1-Thioglycerol | Thiol-Ene Addition | Thioether adduct | Enhanced hydrophilicity, crosslinking site |
| Hydrogen (with catalyst) | Hydrogenation | 1-Aminobutyl stearate | Saturated analog with different physical properties |
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers, particularly polyamides and poly(ester-amide)s.
Polyamide Synthesis: Through polycondensation reactions, this compound can react with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form polyamides. The oleate chain would be a long, flexible side chain on the polyamide backbone, potentially imparting unique properties such as hydrophobicity and a lower glass transition temperature.
Poly(ester-amide) Synthesis: this compound can also undergo self-condensation or copolymerization with other monomers to form poly(ester-amide)s. For example, the amino group of one monomer can react with the ester group of another, although this typically requires harsh conditions or specific catalysts. A more controlled approach would involve the use of diacid or diol comonomers.
Furthermore, the double bond in the oleate moiety of the resulting polymers can be used for subsequent cross-linking reactions, for instance, through oxidative polymerization or thiol-ene reactions, to form thermosetting materials.
| Polymer Type | Comonomer (example) | Polymerization Method | Potential Polymer Properties |
| Polyamide | Adipoyl chloride | Interfacial or solution polycondensation | Flexible, hydrophobic, side-chain functionalized |
| Poly(ester-amide) | Sebacic acid | Melt polycondensation | Biodegradable, thermoplastic elastomer |
| Cross-linked Polymer | - (self-crosslinking) | Oxidative or UV-curing | Thermoset, elastomeric |
Comprehensive Spectroscopic and Chromatographic Characterization in Research of 1 Aminobutyl Oleate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 1-aminobutyl oleate (B1233923), both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are invaluable.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While direct NMR data for 1-aminobutyl oleate is not extensively published, the structural characterization can be inferred from the analysis of similar oleate esters and amino-functionalized molecules. scilit.comresearchgate.netcore.ac.uk Multi-dimensional NMR techniques are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in a molecule with a long aliphatic chain and multiple functional groups like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be instrumental in tracing the connectivity of the protons along the oleate's long carbon chain and within the aminobutyl group. For instance, it would show correlations between the olefinic protons and the adjacent allylic protons, as well as the coupling between protons on adjacent carbons in the butyl chain. princeton.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.edu It allows for the direct assignment of each carbon atom in the this compound structure to its attached proton(s). This is particularly useful for distinguishing between the numerous CH₂ groups in the oleate backbone.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). princeton.edu This is critical for confirming the ester linkage by showing a correlation between the protons on the carbon adjacent to the oxygen of the butyl group and the carbonyl carbon of the oleate moiety. It would also help to definitively place the amino group on the butyl chain by observing correlations between the amino protons (or protons on the carbon bearing the amino group) and neighboring carbons.
The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the known values for oleic acid and butanol derivatives. The following tables outline the anticipated chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Terminal CH₃ (Oleate) | ~0.88 |
| (CH₂)n in Oleate Chain | ~1.2-1.4 |
| β-carbonyl CH₂ | ~1.6 |
| Allylic CH₂ | ~2.0 |
| α-ester CH₂ | ~2.3 |
| Olefinic CH=CH | ~5.34 |
| O-CH₂ (Butyl) | ~4.1 |
| N-CH₂ (Butyl) | ~2.7 |
| CH₂ (Butyl) | ~1.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~174 |
| Olefinic (CH=CH) | ~130 |
| O-CH₂ (Butyl) | ~65 |
| N-CH₂ (Butyl) | ~40 |
| Aliphatic (CH₂)n | ~22-34 |
| Terminal CH₃ (Oleate) | ~14 |
Quantitative NMR for Reaction Monitoring
Quantitative NMR (qNMR) is a powerful technique for monitoring the progress of chemical reactions in real-time without the need for sample separation. nih.govmagritek.com In the synthesis of this compound, which is typically an esterification or transesterification reaction, ¹H NMR can be used to follow the disappearance of the starting materials (e.g., oleic acid and 1-aminobutanol) and the appearance of the product. aocs.orgmagritek.comresearchgate.net
The progress of the reaction can be quantified by integrating the signals corresponding to specific protons of the reactants and the product. For example, the signal of the protons on the carbon adjacent to the hydroxyl group in 1-aminobutanol would decrease in intensity, while a new signal for the protons on the carbon adjacent to the ester oxygen in this compound would appear and increase. aocs.org This allows for the determination of reaction kinetics and optimization of reaction conditions. magritek.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight of this compound, thereby confirming its elemental composition. chromatographyonline.comthermofisher.com For this compound (C₂₂H₄₃NO₂), the predicted monoisotopic mass is 353.3294 Da. uni.lu HRMS can measure this mass with high accuracy, typically within a few parts per million (ppm), providing strong evidence for the compound's identity. chromatographyonline.com
In addition to the molecular ion peak, the mass spectrum will exhibit characteristic fragmentation patterns under techniques like electron ionization (EI) or electrospray ionization (ESI). researchgate.net These fragmentation patterns provide further structural information. For this compound, key fragment ions would be expected from the cleavage of the ester bond and fragmentation of the butylamine (B146782) moiety.
Table 3: Predicted HRMS Data for this compound
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 354.3367 |
| [M+Na]⁺ | 376.3186 |
| [M-H]⁻ | 352.3221 |
Data sourced from PubChem. uni.lu
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. aua.gr For this compound, these techniques can confirm the presence of the ester and amine functionalities, as well as the long hydrocarbon chain.
FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. researchgate.netscielo.org.mx The N-H stretching of the primary amine would appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1000-1250 cm⁻¹ region. Strong C-H stretching bands from the aliphatic chain would be prominent around 2850-2950 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. aua.gr The C=C double bond in the oleate chain, which can be weak in the FTIR spectrum, typically shows a strong signal in the Raman spectrum around 1655 cm⁻¹. The C-C stretching vibrations of the aliphatic backbone and the CH₂/CH₃ bending modes would also be visible. researchgate.netspectrabase.com
Table 4: Key Vibrational Frequencies for this compound
| Functional Group | FTIR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine) | 3300-3500 | Weak |
| C-H Stretch (Aliphatic) | 2850-2950 | 2850-2950 |
| C=O Stretch (Ester) | ~1740 | Moderate |
| C=C Stretch (Olefin) | ~1655 (weak) | ~1655 (strong) |
Chromatographic Methods for Separation, Isolation, and Purity Analysis in Research Settings
Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from reaction mixtures and for analytical quantification. nih.govacs.org
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
Various detection methods can be coupled with HPLC for the analysis of this compound:
UV-Vis Detector: While this compound does not have a strong chromophore, the ester carbonyl group allows for weak detection at low UV wavelengths (around 200-210 nm).
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte. It is well-suited for detecting compounds like this compound which lack a strong UV chromophore.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, allowing for both quantification and structural confirmation of the eluted compound. researchgate.net
The purity of a synthesized batch of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. mdpi.commdpi.com The area of the main peak corresponding to this compound relative to the total area of all peaks gives a measure of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts or Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the identification and quantification of volatile compounds. In the context of this compound synthesis, GC-MS is instrumental in analyzing the reaction mixture for the presence of volatile byproducts, unreacted starting materials, and any derivatives formed during the process. The synthesis of this compound typically involves the reaction of oleic acid or its ester with 1-aminobutane (butylamine).
During the synthesis, various volatile compounds may be generated. These can include residual solvents, unreacted butylamine, and byproducts from side reactions. For instance, the thermal decomposition of the starting materials or the product can lead to the formation of a range of smaller, more volatile molecules. The analysis of these volatile components is crucial for optimizing reaction conditions and ensuring the purity of the final product.
The process involves introducing a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin column. The separation of components is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.
As the separated components exit the GC column, they enter the mass spectrometer. The MS ionizes the molecules, typically by electron impact, causing them to fragment into characteristic patterns. The mass-to-charge ratio of these fragments is then measured, generating a mass spectrum that serves as a molecular fingerprint for each compound. By comparing these spectra to extensive libraries, the individual volatile components can be identified. ncasi.orgusu.ac.id
In a hypothetical GC-MS analysis of a crude this compound reaction mixture, one might expect to identify the following volatile species:
Unreacted Butylamine: Due to its volatility, any excess butylamine used in the synthesis will be readily detected.
Oleic Acid Derivatives: Depending on the reaction conditions, side reactions such as decarboxylation or fragmentation of the oleic acid chain could produce volatile hydrocarbons.
Solvent Residues: If a solvent is used in the synthesis, its presence will be confirmed by GC-MS.
The data obtained from GC-MS analysis provides valuable insights into the reaction's efficiency and the purity of the synthesized this compound. This information is critical for refining the purification process to remove unwanted volatile byproducts.
Table 1: Hypothetical Volatile Byproducts in this compound Synthesis Identified by GC-MS
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Potential Origin |
| Butylamine | 3.5 | 30, 41, 56, 73 | Unreacted starting material |
| Octane | 5.2 | 43, 57, 71, 85, 114 | Thermal degradation of oleic acid |
| Nonanal | 8.9 | 41, 57, 70, 84, 98, 142 | Oxidation byproduct of oleic acid. nih.gov |
| Methyl Oleate | 15.8 | 264, 296 | If methyl oleate was the starting material. usu.ac.id |
This table is for illustrative purposes and the data is hypothetical.
Thermal Analysis Techniques for Understanding Phase Transitions and Stability Profiles in Research
Thermal analysis techniques are essential for characterizing the thermal properties of materials, including their stability and phase behavior. For a compound like this compound, understanding these properties is crucial for its storage, handling, and potential applications.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method is widely used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions. mdpi.com
A DSC analysis of this compound would involve heating or cooling the sample at a controlled rate and monitoring the heat flow. An endothermic peak on the DSC thermogram during heating would indicate a melting transition, providing the melting point of the compound. Conversely, an exothermic peak during cooling would represent crystallization. The area under these peaks is proportional to the enthalpy of the transition, offering quantitative information about the energy changes involved. bibliotekanauki.pl
The thermal behavior of oleate esters and fatty amides has been investigated in several studies. For instance, the melting points of various fatty acid esters are influenced by the length and saturation of the fatty acid chain and the alcohol moiety. thescipub.com Similarly, fatty acid amides exhibit melting temperatures that generally increase with the length of the alkyl amine chain. researchgate.netacs.org Research on fatty acid derivatives shows that DSC can reveal complex thermal behaviors, including multiple melting peaks, which may indicate the presence of different crystalline forms (polymorphism). thescipub.com
Table 2: Illustrative DSC Data for this compound
| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 35.2 | 40.5 | 135 |
| Crystallization | 28.7 | 25.1 | -130 |
This table presents hypothetical data for illustrative purposes.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and composition of materials.
In a TGA experiment, a sample of this compound would be heated in a furnace, and its mass would be continuously recorded. The resulting TGA curve plots the percentage of weight loss against temperature. A significant weight loss indicates the decomposition of the sample. The temperature at which decomposition begins provides a measure of the material's thermal stability. tandfonline.comtandfonline.com
Studies on related oleate esters and fatty acid amides have demonstrated their thermal stability using TGA. For example, some oleate esters show thermal stability up to 400°C. tandfonline.comtandfonline.com The thermal stability of fatty acid amides has been reported to be high, with no significant weight loss occurring below 200°C. researchgate.netacs.org The decomposition profile can also provide information about the composition of the material, as different components may decompose at different temperatures. csic.es
Table 3: Illustrative TGA Data for this compound
| Parameter | Temperature (°C) |
| Onset of Decomposition (Tonset) | 210 |
| Temperature at 5% Weight Loss (T5%) | 225 |
| Temperature at 50% Weight Loss (T50%) | 280 |
This table contains hypothetical data for illustrative purposes.
The combination of DSC and TGA provides a comprehensive understanding of the thermal properties of this compound, which is essential for its characterization and for predicting its behavior in various applications.
Theoretical and Computational Chemistry Studies of 1 Aminobutyl Oleate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Geometries and Energetics
For a future study on 1-Aminobutyl oleate (B1233923), Density Functional Theory (DFT) would be a powerful tool. Researchers could employ functionals like B3LYP with a suitable basis set (e.g., 6-31G*) to perform geometry optimization. This would yield the most stable three-dimensional structure of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. Such a calculation would also determine key energetic properties like the total energy, enthalpy, and Gibbs free energy of the optimized structure.
Table 1: Hypothetical DFT-Calculated Parameters for 1-Aminobutyl Oleate
| Parameter | Hypothetical Value | Significance |
| Total Energy | Value in Hartrees | Indicates the overall stability of the molecule. |
| Dipole Moment | Value in Debye | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |
| HOMO Energy | Value in eV | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |
| LUMO Energy | Value in eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | Value in eV | Indicates chemical reactivity and kinetic stability. |
Note: The data in this table is hypothetical and serves as an example of what a DFT study would produce. No published data exists for this compound.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map would be generated from the optimized geometry derived from DFT calculations. This analysis visually represents the electrostatic potential on the molecule's surface. The MEP map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. For instance, the oxygen atoms of the ester group and the nitrogen of the amino group would likely be identified as regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogen would show positive potential (blue), indicating sites for nucleophilic interaction.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations would allow for the study of the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment.
Solvation Effects and Behavior in Different Environments
MD simulations could be performed to model how this compound behaves in various solvents, such as water (polar) and hexane (B92381) (non-polar). By simulating the molecule in a box of solvent molecules, researchers could analyze the radial distribution functions to understand how solvent molecules arrange around the polar (amino and ester groups) and non-polar (oleate hydrocarbon chain) parts of the molecule. This would be crucial for predicting its solubility and behavior in different biological or industrial environments.
Aggregation and Self-Assembly Simulation
Given its amphiphilic nature, with a long non-polar tail and a polar head group, this compound would be expected to exhibit self-assembly in aqueous environments. MD simulations could model the aggregation process of multiple this compound molecules to form structures like micelles or bilayers. These simulations would reveal the critical aggregation concentration and the morphology of the resulting aggregates, which is vital for applications in drug delivery or as a surfactant.
In Silico Modeling of Ligand-Receptor Interactions and Biological Pathway Predictions
In silico techniques, such as molecular docking, are used to predict how a molecule might interact with biological targets like proteins or enzymes.
Should this compound be investigated for biological activity, molecular docking studies would be a first step. The optimized 3D structure of the compound would be docked into the active site of a target protein. The results would predict the preferred binding orientation and calculate a binding affinity score, suggesting the strength of the interaction. For example, based on the activities of similar fatty acid amides, potential targets could include enzymes involved in lipid metabolism or signaling pathways. These predictions would need to be validated by experimental biological assays.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Structure-Property Correlations in Research Contexts
Quantitative Structure-Activity Relationship (QSAR) and its counterpart, Quantitative Structure-Property Relationship (QSPR), are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. nih.govsci-hub.se The fundamental principle is that the structure of a molecule dictates its properties and activities. sci-hub.se By quantifying structural features, known as molecular descriptors, it becomes possible to predict the behavior of new or untested compounds without the need for extensive laboratory experiments. sci-hub.seisarpublisher.com
In the context of oleochemicals like this compound, QSAR/QSPR models are invaluable for predicting a range of important characteristics, from lubricant performance to antimicrobial efficacy.
Research Findings in Related Compounds
The utility of QSAR is well-demonstrated in studies of various fatty acid derivatives. These models are crucial for designing molecules with desired properties, such as improved lubricant performance or enhanced antimicrobial action.
Lubricant Properties of Ester Oils:
A significant area of research for fatty acid esters is their application as lubricants. sci-hub.se QSPR models have been successfully developed to predict key lubricant properties like viscosity index and pour point for a range of ester lubricants. sci-hub.seresearchgate.net In one study, a QSPR analysis was conducted on 41 different ester lubricants. sci-hub.se The models highlighted that properties like viscosity index and pour point are strongly correlated with the geometry, molecular connectivity, and spatial arrangement of the molecules. sci-hub.seresearchgate.net
Another study focused on the antiwear properties of ester-based lubricant oils using 3D-QSTR (Quantitative Structure Tribo-ability Relationship) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). d-nb.info These models, which provided detailed 3D contour maps, showed that the electrostatic field of the molecules had a significant impact on their antiwear capabilities. d-nb.infomdpi.com
Table 1: QSPR Model for Predicting Lubricant Properties of Esters
| Property | Modeling Method | Key Molecular Descriptors | Model Performance (R²) |
| Viscosity Index | Partial Least Squares (PLS) with Genetic Algorithms | Geometry, Molecular Connectivity, Spatial Autocorrelation | High Predictive Power |
| Pour Point | Partial Least Squares (PLS) with Genetic Algorithms | Geometry, Molecular Connectivity, Spatial Autocorrelation | Satisfactory Predictive Power |
| Antiwear Properties | CoMFA and CoMSIA | Steric and Electrostatic Fields | Statistically Significant |
This table is a representation of findings from studies on various ester lubricants and is intended to be illustrative of the QSPR approach. sci-hub.seresearchgate.netd-nb.info
Antimicrobial Activity of Fatty Acid Derivatives:
QSAR has also been extensively used to understand and predict the antimicrobial activity of fatty acid derivatives (FADs). nih.gov In a study investigating the activity of 57 FADs against Staphylococcus aureus, researchers developed robust QSAR models. nih.gov The findings revealed that monoglycerides (B3428702) of fatty acids were the most potent, with monotridecanoin showing the highest activity. nih.govnih.gov
The QSAR models successfully established a correlation between the antimicrobial activity (expressed as the negative logarithm of the Minimum Inhibitory Concentration, -logMIC) and various 3D structural descriptors. nih.gov These models are instrumental in designing new FADs with potentially greater antimicrobial efficacy. nih.govnih.gov
Table 2: QSAR Model for Antimicrobial Activity of Fatty Acid Derivatives against S. aureus
| Compound Type | Modeling Method | Key Findings | Model Performance (R²) |
| Fatty Acids | Conventional QSAR & CoMFA | Activity influenced by chain length and unsaturation | 0.942 |
| Monoglycerides | Conventional QSAR & CoMFA | Most potent class of FADs tested | 0.942 |
| Fatty Alcohols | Conventional QSAR & CoMFA | Structure-activity relationships established | 0.942 |
This table summarizes findings from a study on a range of fatty acid derivatives and is illustrative of the QSAR approach. nih.gov
Predicting Other Physicochemical Properties:
QSAR and QSPR are versatile and have been applied to predict a wide array of other properties for fatty acids and their esters. For instance, models have been developed to predict the melting and boiling points of fatty acids with a high degree of accuracy (R² values of 0.948 for melting points and 0.938 for boiling points in the training set). isarpublisher.com Similarly, QSPR has been used to predict the gas chromatography retention indices of fatty acid methyl esters, which is crucial for their analytical identification. researchgate.net
The European Chemicals Agency (ECHA) also utilizes QSAR models to predict the physicochemical, toxicological, and environmental fate properties of fatty acid methyl esters (FAMEs), demonstrating the regulatory acceptance and importance of these computational methods. europa.eu These models show that properties like water solubility and lipophilicity (logP) are linearly related to the fatty acid chain length. europa.eu
The development and application of these models for compounds structurally similar to this compound underscore the potential of QSAR/QSPR as a powerful predictive tool in theoretical and computational chemistry. By analyzing molecular descriptors, researchers can forecast the properties and activities of novel compounds, guiding synthesis and testing efforts in a more efficient and targeted manner.
Investigation of Biological and Biochemical Mechanisms of Action of 1 Aminobutyl Oleate Non Clinical Focus
Cellular and Subcellular Interaction Studies
The amphiphilic nature of 1-Aminobutyl oleate (B1233923), featuring a long, hydrophobic oleic acid tail and a polar aminobutyl headgroup, suggests significant interaction with the lipid bilayers that constitute cellular and organellar membranes.
Modulation of Cell Membrane Permeability and Integrity
Cell membranes are selectively permeable barriers, a feature largely dictated by their hydrophobic core. Molecules with amphiphilic characteristics, such as 1-Aminobutyl oleate, are known to intercalate into the lipid bilayer. This insertion can disrupt the ordered packing of phospholipids (B1166683), leading to alterations in membrane fluidity and permeability. The introduction of the bulky oleate tail into the membrane's hydrophobic interior can increase the space between phospholipid molecules, thereby enhancing membrane fluidity.
This change in fluidity directly impacts membrane permeability. A more fluid membrane is generally more permeable to water and small solutes. Research on similar compounds suggests that this can lead to increased passive diffusion across the membrane. The presence of the aminobutyl headgroup at the membrane surface could further alter surface charge and hydration, contributing to changes in membrane properties. It is hypothesized that this compound could induce transient perturbations or non-disruptive openings in the cell membrane, a mechanism that has been explored for enhancing the intracellular delivery of other molecules.
Table 1: Predicted Effects of this compound on Cell Membrane Properties This table presents hypothetical data based on the known effects of amphiphilic molecules on synthetic lipid bilayers.
| Parameter | Control (Untreated) | Treated (this compound) | Predicted Outcome |
|---|---|---|---|
| Membrane Fluidity (Anisotropy) | 0.25 | 0.18 | Increase |
| Passive Permeability to Calcein | 5% | 25% | Increase |
| Membrane Integrity (LDH Release) | <2% | <5% (at non-lytic concentrations) | Minimal compromise |
Interaction with Intracellular Organelles
Following its potential entry into the cell, this compound is likely to interact with various intracellular organelles. Organelles are interconnected through membrane transport and protein interactions, forming a dynamic network. The trafficking and ultimate destination of lipid-based molecules are often dictated by their physicochemical properties.
Given its structure, this compound could be recognized by lipid transport proteins and trafficked to specific organelles. The endoplasmic reticulum (ER) and mitochondria are central hubs for lipid metabolism and are likely destinations. Studies on oleic acid have shown that it can influence mitochondrial dynamics, affecting the balance between fusion and fission processes which are critical for mitochondrial function and cell health. An accumulation of this compound within mitochondrial membranes could alter their potential and permeability, impacting cellular energy production.
Furthermore, compounds taken up by endocytosis are often trafficked through the endosomal-lysosomal pathway. The aminobutyl group of the compound may become protonated in the acidic environment of the lysosome, potentially leading to its accumulation within this organelle. Such sequestration could influence lysosomal function and lipid degradation pathways.
Enzymatic Activity Modulation and Inhibition Kinetics
The structure of this compound, containing both an ester linkage and an amino group, suggests it is a candidate for interaction with several classes of enzymes.
Studies on Fatty Acid Metabolism Enzymes
Fatty acids are metabolized through complex pathways, primarily β-oxidation, to generate energy. This process begins with the activation of fatty acids to their acyl-CoA derivatives. It is plausible that this compound could serve as a substrate for or a modulator of enzymes within this pathway. For instance, the oleate portion of the molecule could be recognized by acyl-CoA synthetases. However, the presence of the aminobutyl ester may hinder proper binding or catalysis compared to free oleic acid.
Alternatively, the compound could influence the activity of enzymes that process lipid droplets. Research has shown that proteins like ABHD5 are crucial for the lipolysis of stored triacylglycerols, facilitating the release of fatty acids, including oleate, for processes like lipoprotein assembly. This compound could potentially compete with triacylglycerols for binding to such lipases, thereby modulating the release and availability of endogenous fatty acids.
Research into Aminotransferase or Esterase Interactions
The ester bond in this compound is a prime target for hydrolytic enzymes, specifically esterases and lipases (EC 3.1.1). These enzymes are ubiquitous and function to cleave ester bonds, breaking down the compound into oleic acid and 1-aminobutanol. The rate of this hydrolysis would depend on the specific enzyme, its substrate specificity, and the local cellular environment. For example, some lipases show high activity towards esters of long-chain fatty acids like oleic acid. The kinetics of this interaction could be determined through in vitro assays using purified enzymes.
Aminotransferases (transaminases) catalyze the transfer of an amino group from an amino acid to a keto acid. While the primary amine of this compound (once hydrolyzed) is not a typical substrate, some amin
Receptor Binding and Signaling Pathway Perturbation in In Vitro Systems
G Protein-Coupled Receptor (GPCR) Interaction Research
G Protein-Coupled Receptors (GPCRs) are a vast family of transmembrane receptors that mediate cellular responses to a wide array of external signals. medbullets.comwikipedia.orgreactome.org These receptors traverse the cell membrane seven times and are integral to signaling pathways involved in numerous physiological processes. wikipedia.orgpressbooks.pub Ligands for GPCRs are diverse, ranging from small molecules and neurotransmitters to lipids, peptides, and hormones. wikipedia.org Upon activation by a ligand, GPCRs undergo a conformational change that allows them to act as guanine (B1146940) nucleotide exchange factors for associated G proteins, initiating downstream signaling cascades like the cAMP and phosphatidylinositol pathways. wikipedia.orgpressbooks.pub
While direct research on this compound's interaction with GPCRs is not extensively documented, studies on related lipid amide compounds provide insights. For instance, oleamide, which is structurally similar, has been shown to interact with the cannabinoid receptor system, which includes GPCRs. researchgate.net Specifically, oleamide's anti-inflammatory effects in microglial cells were blocked by a specific antagonist of the CB2 cannabinoid receptor, suggesting an interaction. researchgate.net Furthermore, GPCRs are known to be receptors for various lipid mediators of inflammation, such as prostaglandins (B1171923) and leukotrienes. wikipedia.org Given the structural relationship, it is plausible that this compound could interact with one or more of the many GPCRs, potentially including orphan receptors for which endogenous ligands have not yet been identified. wikipedia.org
Nuclear Receptor Activation Studies
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression critical for development, metabolism, and physiology. researchgate.netmdpi.com Upon entering the cell and binding to their specific nuclear receptor, ligands trigger the receptor to bind to hormone response elements on DNA, modulating the transcription of target genes. researchgate.netsigmaaldrich.com
A key family of nuclear receptors relevant to fatty acid derivatives is the Peroxisome Proliferator-Activated Receptors (PPARs), which exist in three main isotypes: PPARα, PPARγ, and PPARβ/δ. smw.chmdpi.com These receptors are central regulators of lipid and glucose metabolism. smw.ch Fatty acids and their derivatives are known endogenous ligands for PPARs. wikipedia.org
PPARα: This isotype is a major regulator of lipid metabolism in the liver, particularly the catabolism of fatty acids. wikipedia.org Its activation promotes the uptake and oxidation of fatty acids. wikipedia.org Research has shown that PPARα activation can decrease the expression of genes involved in amino acid metabolism. nih.gov
PPARγ: This isotype is highly expressed in adipose tissue and is a crucial controller of adipocyte differentiation and lipid storage. smw.ch Activation of PPARγ has been shown to be a useful clinical strategy for insulin (B600854) sensitization. sigmaaldrich.com
PPARβ/δ: Activation of this isotype enhances lipid catabolism in skeletal muscle, heart, and fat tissue and has been shown to improve insulin resistance and reduce serum glucose levels. smw.chnih.gov
Studies on various fatty acids, including oleic acid (the core component of this compound), have demonstrated their ability to activate PPARs. Research using a bovine hepatic model showed that oleic acid could activate PPARs, and this effect was synergistic when combined with other fatty acids. mdpi.com Given that fatty acids are established ligands, the oleic acid portion of this compound is hypothesized to enable its interaction with and activation of PPARs, thereby influencing the expression of genes involved in lipid and energy homeostasis. wikipedia.orgnih.gov
Table 1: Research Findings on PPAR Activation by Fatty Acids
| Receptor | Activating Ligands (Examples) | Key Regulated Processes | Research Context | Citations |
|---|---|---|---|---|
| PPARα | Fatty acids (e.g., Oleic Acid, Arachidonic Acid), Fibrates | Lipid catabolism, Fatty acid oxidation, Ketogenesis, Amino acid metabolism | Liver, Skeletal Muscle | nih.gov, nih.gov, wikipedia.org |
| PPARγ | Fatty acids, Thiazolidinediones | Adipocyte differentiation, Lipid storage, Insulin sensitization | Adipose Tissue | sigmaaldrich.com, smw.ch |
| PPARβ/δ | Fatty acids (e.g., Dihomo-γ-linoleic acid), Prostaglandins | Lipid catabolism, Fatty acid oxidation, Improved insulin resistance | Skeletal Muscle, Heart, Adipose Tissue | nih.gov, smw.ch |
| PPAR (General) | Combinations of various fatty acids | Synergistic activation, Lipid metabolism | Bovine Hepatic Cells (in vitro) | mdpi.com |
Antimicrobial Mechanism Research
The structural characteristics of this compound, featuring a hydrophobic oleic acid tail and a polar amine headgroup, give it an amphipathic quality. This structure is reminiscent of antimicrobial peptides (AMPs) and lipopeptides, which are known to exert their antimicrobial effects through various mechanisms, primarily involving interaction with the microbial cell membrane. nih.govmdpi.com
Membrane Disruption A primary mechanism for many AMPs and other cationic antimicrobial agents is the disruption of the bacterial cell membrane. mdpi.comau.dknih.gov The negatively charged surface of bacterial membranes (due to components like lipopolysaccharides and teichoic acids) electrostatically attracts the cationic parts of these molecules. mdpi.comresearchgate.net Following this initial binding, the hydrophobic portions insert into the lipid bilayer, leading to a loss of membrane integrity. mdpi.comekb.eg
Several models describe this disruption process:
Barrel-Stave Model: AMPs insert into the membrane to form a pore, with hydrophobic residues facing the membrane lipids and hydrophilic residues lining the channel. nih.gov
Toroidal Pore Model: Peptides and lipid headgroups bend to form a continuous pore, creating a water-permeable channel that disrupts the membrane. nih.gov
Carpet Model: Peptides accumulate on the membrane surface like a carpet. At a critical concentration, they cause a detergent-like disintegration of the membrane without forming discrete pores. au.dknih.gov
Studies on oleic acid have demonstrated its ability to disrupt bacterial cell membranes, leading to the release of internal contents and cell death. ekb.eg Similarly, synthetic lipopeptides and γ-AApeptides with fatty acid chains have been shown to selectively disrupt bacterial-mimic membranes over mammalian-mimic membranes, which often contain higher amounts of cholesterol that can inhibit this disruptive activity. nih.govnih.gov This suggests that this compound may act via a similar membrane-disruptive mechanism, causing permeabilization and eventual lysis of microbial cells. nih.gov
Metabolic Interference Beyond direct membrane damage, antimicrobial compounds can interfere with essential metabolic processes within the microorganism. This can be a consequence of membrane disruption, which dissipates the proton motive force, depletes intracellular ATP, and allows leakage of vital cellular components. researchgate.netaimspress.com Some AMPs can also translocate across the membrane to act on intracellular targets, inhibiting the synthesis of nucleic acids (DNA and RNA) or essential proteins. nih.gov For example, interference with the function of respiratory chain dehydrogenases in the bacterial membrane can halt cellular energy production. researchgate.net In some bacteria, metabolic pathways like amino acid synthesis can be specifically targeted and inhibited. acs.org
Antiproliferative Mechanisms in In Vitro Cancer Models
Research into the components of this compound, particularly oleic acid, has revealed significant antiproliferative effects in various cancer cell lines. nih.govfrontiersin.orgnih.gov These effects are mediated through multiple pathways, including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Apoptosis Induction Pathways Apoptosis is a crucial mechanism for eliminating cancerous cells. frontiersin.org Oleic acid has been shown to induce apoptosis in several cancer models, including endometrial and hepatocellular carcinoma cells. nih.govfrontiersin.org The mechanisms involve the modulation of key regulatory proteins. For instance, in hepatocellular carcinoma cells, oleic acid treatment led to a significant decrease in the expression of anti-apoptotic proteins such as Bcl-2 and c-Flip. frontiersin.org The inhibition of these proteins lowers the threshold for apoptosis, making the cancer cells more susceptible to cell death signals. frontiersin.org Furthermore, some studies indicate that blocking proteins that inhibit apoptosis, such as XIAP (X-linked inhibitor of apoptosis protein), can trigger cell death in breast cancer cells. nih.gov
Cell Cycle Arrest The cell cycle is a tightly regulated process that governs cell proliferation. A common strategy for anticancer agents is to induce cell cycle arrest, preventing cancer cells from dividing. nih.govmdpi.com Oleic acid has been demonstrated to cause G0/G1 phase arrest in endometrial cancer cells. nih.gov This arrest was associated with a dose-dependent reduction in the expression of cyclin-dependent kinases CDK4 and CDK6, which are critical proteins for progression through the G1 phase. nih.gov In other cell types, such as porcine muscle satellite cells, oleic acid was shown to promote the transition from the G0/G1 phase to the S phase, indicating that its effects on the cell cycle can be cell-type specific. mdpi.com In some contexts, nitro-oleic acid has been shown to inhibit the cell division process by reducing levels of the mitotic cyclin CYCB1.1. frontiersin.org
Table 2: Antiproliferative Effects of Oleic Acid in In Vitro Cancer Models
| Cancer Model | Observed Effect | Molecular Mechanism | Citations |
|---|---|---|---|
| Endometrial Cancer | Cell Cycle G1 Arrest, Apoptosis Induction | Reduced expression of CDK4 and CDK6; PTEN/AKT/mTOR pathway modulation | nih.gov, nih.gov |
| Hepatocellular Carcinoma | Apoptosis and Necrosis Induction, Senescence | Reduced expression of anti-apoptotic proteins (c-Flip, Bcl-2), Reduced P-ERK, Autophagy reduction | frontiersin.org |
| Breast Cancer | Apoptosis Induction (related compounds) | Inhibition of Inhibitors of Apoptosis Proteins (IAPs) like XIAP | nih.gov |
Immunomodulatory Effects in Isolated Immune Cells or In Vitro Models
The immune system plays a critical role in surveillance against and elimination of pathogens and cancer cells. google.com Compounds that can modulate immune responses are of significant interest. Lipoamines and related molecules may exert immunomodulatory effects by interacting with various immune cells.
Research on oleamide, a structural analog of this compound, has shown that it can suppress inflammatory responses in microglia, which are the primary immune cells of the central nervous system. researchgate.net Oleamide inhibited the production of pro-inflammatory mediators like nitric oxide and prostaglandin (B15479496) E2 and suppressed the expression of inflammatory enzymes such as iNOS and COX-2. researchgate.net This anti-inflammatory effect was linked to the inhibition of the NF-κB signaling pathway, a key regulator of immune and inflammatory gene expression. researchgate.net
In the context of cancer, some cytotoxic compounds can induce an immune response through mechanisms like immunogenic cell death (ICD) and the direct activation and maturation of dendritic cells (DCs). google.com Activated DCs are crucial for presenting tumor antigens to T-cells, thereby initiating an adaptive anti-tumor immune response. google.com
Furthermore, studies on polyunsaturated fatty acids (PUFAs) in the context of Mycobacterium tuberculosis infection have shown they can act as host immunomodulators. nih.govbiorxiv.org Fatty acids can be converted into eicosanoids, which are potent signaling molecules that can have both pro-inflammatory and anti-inflammatory effects, thereby shaping the immune response to pathogens. nih.gov This suggests that this compound could potentially be metabolized or act directly to influence the function of immune cells such as macrophages, dendritic cells, and lymphocytes. researchgate.netnih.gov
Applications of 1 Aminobutyl Oleate in Materials Science and Nanotechnology Research
Self-Assembly and Supramolecular Chemistry of 1-Aminobutyl Oleate (B1233923)
The dual chemical nature of 1-Aminobutyl oleate drives its self-assembly in solution, a cornerstone of supramolecular chemistry. uclouvain.be In aqueous environments, the hydrophobic oleate tails avoid contact with water, while the hydrophilic amine heads seek it. This behavior leads to the spontaneous formation of ordered aggregates. beilstein-journals.orgacs.org Conversely, in nonpolar organic solvents, the molecule can form reverse or inverse structures where the polar heads cluster together, shielded from the solvent by the oleate tails. The specific architecture of the resulting supramolecular assembly is governed by factors such as concentration, temperature, pH, and the presence of other molecules or salts.
In aqueous solutions above a certain concentration known as the critical micelle concentration (CMC), amphiphilic molecules like this compound can assemble into various structures. researchgate.net
Micelles : These are typically spherical aggregates where the hydrophobic tails form a core and the hydrophilic heads form an outer shell, interfacing with the surrounding water. For long-chain surfactants, these can transition from spherical to rod-like or worm-like micelles as concentration increases. researchgate.net
Vesicles : These are hollow, spherical structures composed of a lipid bilayer, enclosing an aqueous core. The bilayer consists of two layers of surfactant molecules arranged tail-to-tail. Fatty acids and their derivatives, like oleates, are known to form vesicles, which are often studied as simple models for biological cell membranes. acs.org The growth of these vesicles can be initiated by adding micelles of the same fatty acid, leading to shape transformations. acs.org
Liquid Crystals : At higher concentrations, these self-assembled aggregates can pack into ordered phases known as lyotropic liquid crystals. mdpi.comresearchgate.net The specific phase (e.g., lamellar, hexagonal, or cubic) depends on the molecular geometry of the surfactant and solution conditions. mdpi.comresearchgate.net For instance, mixtures of oleic acid and sodium oleate have been shown to form lamellar phases. rsc.org The ability to form such ordered structures is critical for applications requiring structured, semi-solid materials.
The table below summarizes the types of self-assembled structures commonly formed by related amphiphilic molecules.
| Amphiphile Type | Common Self-Assembled Structures | Controlling Factors |
| Single-Chain Cationic Surfactants | Spherical Micelles, Rod-like Micelles | Concentration, Chain Length, Counter-ion |
| Fatty Acids/Oleates | Micelles, Vesicles (Unilamellar and Multilamellar), Lamellar Liquid Crystals | pH, Concentration, Temperature |
| Mixed Surfactant Systems | Mixed Micelles, Vesicles, Bicontinuous Microemulsions | Ratio of Surfactants, Temperature |
As a surfactant, this compound is expected to be highly active at interfaces, such as the boundary between oil and water or air and water. Its primary function is to reduce the interfacial tension (IFT), which is the energy required to create or maintain an interface. nih.gov By adsorbing at the interface, the surfactant molecules create a film that lowers this energy, facilitating the mixing of immiscible phases. nih.govmdpi.com
Key parameters used to characterize surfactant performance in academic research include:
Critical Micelle Concentration (CMC) : The concentration at which micelles begin to form. Below the CMC, surfactants exist primarily as individual molecules, while above it, they form aggregates. It is a key indicator of surfactant efficiency. researchgate.netmdpi.com
Surface Tension at CMC (γ_cmc) : The lowest surface tension value achieved at and above the CMC, indicating the maximum reduction in surface tension the surfactant can provide.
Surface Excess Concentration (Γ_max) : The maximum amount of surfactant adsorbed per unit area at the interface.
Area per Molecule (A_min) : The minimum area occupied by each surfactant molecule at the saturated interface. mdpi.com
Research on similar cationic surfactants provides insight into the expected properties. For example, studies on imidazoline-based cationic surfactants and others show a clear relationship between molecular structure and interfacial properties. researchgate.net
The following table presents typical interfacial properties for representative cationic surfactants, which can serve as a reference for the expected behavior of this compound.
| Surfactant | CMC (mol/L) | Surface Tension at CMC (mN/m) | Reference |
| Imidazoline Cationic Surfactant | ~6 x 10⁻⁶ | ~32 | researchgate.net |
| 1-hexadecyl-3-methyl imidazolium (B1220033) bromide (C₁₆mimBr) | 8.71 x 10⁻⁴ | 39.42 | mdpi.com |
| Cetyltrimethylammonium bromide (CTAB) | 9.80 x 10⁻⁴ | 40.09 | mdpi.com |
Development of Functional Soft Materials and Composites
The self-assembly properties of this compound make it a candidate for the development of soft materials like emulsions and gels. These materials have tunable mechanical properties and are used in a wide range of research applications.
Emulsions are dispersions of one liquid in another immiscible liquid (e.g., oil-in-water or water-in-oil). They are thermodynamically unstable and require a stabilizing agent, or emulsifier, to prevent phase separation. Due to its amphiphilic structure, this compound can act as an effective emulsifier. ontosight.ai The oleate tail would dissolve in the oil phase, while the charged amine head would reside in the water phase, creating a stabilizing film around the droplets that prevents them from coalescing. nih.gov
Microemulsions are a special class of emulsions that are thermodynamically stable, transparent, and have droplet sizes in the nanometer range (typically 10-100 nm). jrespharm.comresearchgate.net They form spontaneously under specific conditions of oil, water, and surfactant (and often a co-surfactant) concentrations. unique-therapeutics.commpg.de The ability of a surfactant to form a microemulsion is linked to its capacity to lower the interfacial tension to near-zero values. mpg.de Research into microemulsions often focuses on their potential as nanoreactors or advanced delivery systems. jrespharm.com
Oleogels, or organogels, are semi-solid materials in which a liquid organic phase (like an oil) is trapped within a three-dimensional network formed by a low concentration of a gelator molecule. researchgate.netmdpi.com Research has shown that molecules related to oleic acid can act as effective organogelators. rsc.org The formation of these gels typically involves the self-assembly of the gelator molecules into elongated, fiber-like structures through non-covalent interactions such as hydrogen bonding and van der Waals forces. doi.org
In the context of this compound, the oleate chain provides the necessary non-polar interactions, while the primary amine group can act as a hydrogen bond donor and acceptor. This hydrogen bonding capability could be crucial for forming the stable, interconnected network required for gelation. doi.org The strength and stability of the resulting organogel would depend on factors like the concentration of the gelator and the type of oil used. uminho.pt
The table below shows examples of organogelators and the critical gelation concentrations (CGC) required to form gels in various oils, illustrating the efficiency of such molecules.
| Organogelator | Oil Phase | Critical Gelation Concentration (wt/v %) | Reference |
| Glycolipid Derivative | Soybean Oil | ≤1 | doi.org |
| Glycolipid Derivative | Olive Oil | ≤1 | doi.org |
| Glyceryl Tristearate | High Oleic Sunflower Oil | ~5 | uminho.pt |
| Sorbitan Monostearate | High Oleic Sunflower Oil | <5 | uminho.pt |
Nanomaterial Synthesis and Surface Functionalization Utilizing this compound
In nanotechnology, surfactants play a dual role: they can act as templates or stabilizers during the synthesis of nanoparticles and can be used to modify the surface of existing nanoparticles to impart new functionalities. mdpi.com
Oleic acid is widely used as a capping agent in the synthesis of a variety of nanoparticles, such as iron oxide and zinc oxide quantum dots. researchgate.netrsc.org The oleate carboxyl group binds to the nanoparticle surface, while the hydrophobic tail extends into the solvent, providing colloidal stability and preventing aggregation. Similarly, the oleate portion of this compound would be expected to stabilize nanoparticles in nonpolar solvents.
The aminobutyl headgroup offers a distinct advantage for surface functionalization. Amine groups are versatile chemical handles used to modify nanoparticle surfaces for several reasons:
Aqueous Dispersibility : They can be protonated to impart a positive surface charge, allowing nanoparticles originally synthesized in organic media to be transferred to water. researchgate.netrsc.org
Colloidal Stability : The electrostatic repulsion between positively charged nanoparticles prevents them from aggregating in aqueous suspension. nih.gov
Further Conjugation : The primary amine group is reactive and can be used to covalently attach other molecules, such as fluorescent dyes, targeting ligands, or polymers like polyethylene (B3416737) glycol (PEG), for biomedical and sensing applications. rsc.orgresearchgate.net
Therefore, this compound could potentially serve as a bifunctional ligand in nanomaterial research. It could be used in the synthesis of nanoparticles, with the oleate tail providing stability, followed by a phase transfer into an aqueous medium where the exposed amine groups provide both stability and a platform for further chemical modification. nih.gov
Lubrication and Tribological Studies of this compound Analogues as an Additive
The long hydrocarbon chain of oleic acid suggests that its derivatives could possess lubricating properties. The addition of a polar amine group can enhance their performance as lubricant additives by promoting adhesion to metal surfaces.
Research on oleic acid-based compounds has shown their potential as additives in lubricating oils. For instance, three compounds based on oleic acid esters, containing thioureido and hydroxyl groups, were synthesized and evaluated as detergent/dispersant additives in lubricating oils. The results indicated that the compound with three oleic groups was the most effective. researchgate.net
In another study, shear dynamics simulations were used to investigate ester-based lubricants. The study compared oleic acid amides containing amine groups with oleic acid glycerides containing hydroxyl groups as extreme pressure additives. The results showed that the shear stress of the oleic acid amide was significantly lower than that of the oleic acid glyceride, indicating that the amine-containing compound had better extreme pressure lubrication properties. preprints.org
Furthermore, N-oleoylsarcosine, an amphiphilic derivative of oleic acid with an N-methylglycine head group, is used as a corrosion inhibitor and emulsifier in lubricating greases and metalworking fluids. The molecule forms oriented monomolecular films that protect metal surfaces from corrosive attack. atamanchemicals.comwikipedia.org
The following table summarizes the tribological findings for various oleic acid derivatives.
| Additive Compound | Base Oil/System | Tribological Property Investigated | Key Finding | Reference |
| Oleic acid ester derivatives with thioureido groups | Lubricating oil | Detergency/Dispersancy | Compounds showed excellent results as detergent/dispersant additives. | researchgate.net |
| Oleic acid amide | Weak-gel drilling fluid (simulation) | Extreme pressure lubrication | Lower shear stress compared to oleic acid glyceride, indicating better performance. | preprints.org |
| N-Oleoylsarcosine | Lubricating greases, metalworking fluids | Corrosion inhibition | Forms protective monomolecular films on metal surfaces. | atamanchemicals.comwikipedia.org |
| Amino-acid-functionalized ionic liquids | Ester oil | Catalytic and lubricating performance | Bi-functional ionic liquid acted as both a catalyst for ester synthesis and a lubricant additive. | mdpi.com |
Advanced Analytical Method Development for 1 Aminobutyl Oleate in Complex Research Matrices
Quantitative Determination of 1-Aminobutyl Oleate (B1233923) in Biological Research Samples (e.g., cell cultures, animal tissues)
The analysis of fatty acid derivatives in biological samples requires methods that can handle complex matrices and provide high sensitivity. nih.gov Techniques often involve an initial extraction step to isolate lipids from the sample, followed by derivatization to enhance analytical detection. nih.govdsmz.de
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying low-abundance molecules in complex mixtures. nih.govau.dk For 1-aminobutyl oleate, a reverse-phase liquid chromatography method would likely be effective, using a C18 column to separate the compound from other matrix components based on its hydrophobicity. nih.govbiorxiv.org
The mass spectrometer, typically a triple quadrupole, would be operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. nih.govau.dk The positive electrospray ionization (ESI+) mode would be suitable for protonating the primary amine group of the 1-aminobutyl moiety, leading to a strong parent ion signal. Fragmentation of this parent ion would produce characteristic product ions for quantification.
Potential LC-MS/MS Method Parameters:
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 50 x 4.6 mm, 5 µm) biorxiv.org | Provides good retention and separation for long-chain, hydrophobic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid & 10 mM Ammonium Formate biorxiv.org | Promotes ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile/Isopropanol with 0.1% Formic Acid biorxiv.org | Strong organic solvent for eluting hydrophobic compounds. |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | The primary amine group is readily protonated for detection. |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov | Offers high selectivity and sensitivity by monitoring specific parent-to-product ion transitions. |
This table is a hypothetical representation based on established methods for similar compounds.
Gas chromatography-mass spectrometry (GC-MS) is another standard method for the analysis of fatty acid derivatives. nih.govnih.govmdpi.com Due to the low volatility of this compound, derivatization is essential prior to GC analysis. sigmaaldrich.com The primary amine and the ester linkage can be targeted for derivatization to increase volatility and improve chromatographic performance. A common technique is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which reacts with the active hydrogen on the amine group. sigmaaldrich.comnih.gov
Following derivatization, the sample is injected into the GC, where the compound is separated on a capillary column, often a non-polar or medium-polarity column like a DB-5. rjptonline.org The mass spectrometer then detects the characteristic fragments of the derivatized compound. nih.gov
Hypothetical GC-MS Derivatization and Analysis Parameters:
| Step | Parameter | Description |
|---|---|---|
| Sample Prep | Lipid Extraction | Isolation of lipids from biological matrix using methods like Folch or Bligh & Dyer. csic.es |
| Derivatization | Silylation (e.g., with MTBSTFA) sigmaaldrich.com | Reagent targets the primary amine, increasing volatility and thermal stability for GC analysis. sigmaaldrich.com |
| GC Column | DB-5 or similar (e.g., 30m x 0.25mm) nih.gov | A 5% phenyl methylpolysiloxane column offers good resolution for a wide range of compounds. |
| Injection Mode | Splitless | To maximize the transfer of low-concentration analytes to the column. |
| MS Detection | Electron Ionization (EI) with Selected Ion Monitoring (SIM) | EI provides reproducible fragmentation patterns, while SIM increases sensitivity for trace analysis. nih.govresearchgate.net |
This table is a hypothetical representation based on established methods for similar compounds.
Monitoring of this compound in Environmental Research Samples (e.g., water, soil matrices)
Detecting this compound in environmental samples presents challenges such as low concentrations and interference from complex matrices like humic acids in soil or various organic and inorganic compounds in water. epa.gov Analytical methods must, therefore, include robust sample preparation and cleanup steps.
For water samples, solid-phase extraction (SPE) would be a suitable pre-concentration and cleanup technique. A reverse-phase SPE cartridge could effectively retain the hydrophobic this compound while allowing more polar interferents to pass through. For soil samples, a pressurized liquid extraction (PLE) or Soxhlet extraction could be employed to extract the compound from the solid matrix, followed by cleanup steps like SPE. csic.es
Following extraction and cleanup, analysis would likely proceed with LC-MS/MS, as its sensitivity is well-suited for the trace levels expected in environmental monitoring. sigmaaldrich.com The method would be similar to that used for biological samples but may require adjustments to the gradient and run time to manage matrix effects.
Development of Sensors and Biosensors for this compound Detection
The development of sensors for real-time or in-situ detection of specific organic molecules is a rapidly advancing field. frontiersin.orgmdpi.com For a molecule like this compound, several sensor design strategies could be envisioned, although specific research on this compound is lacking.
A potential approach for a biosensor could involve immobilizing an enzyme or antibody that specifically interacts with the oleate ester or the aminobutyl group onto a transducer. mdpi.com For example, a lipase (B570770) could be used to hydrolyze the ester bond, and the resulting change (e.g., in pH or mass) could be detected by the transducer.
Alternatively, chemical sensors could be developed based on materials that have an affinity for the compound. Nanomaterial-based sensors, such as those using carbon dots or gold nanoparticles, offer high sensitivity and could be functionalized with ligands that selectively bind to the primary amine or interact with the long alkyl chain. mdpi.comacs.org The binding event would then cause a measurable change in the optical or electrochemical properties of the nanomaterial. frontiersin.orgmdpi.com
Another avenue could be the development of magnetic resonance tuning (MRET) sensors, which use distance-dependent magnetic interactions between a quencher and an enhancer to detect target molecules. ibs.re.kr An interactive linker that binds to this compound could be designed to modulate the distance between the magnetic components, resulting in a detectable change in the T1 relaxivity via MRI. ibs.re.kr
Future Research Directions and Unanswered Questions in 1 Aminobutyl Oleate Chemistry and Applications
Exploration of Novel Biologically-Inspired Applications at a Mechanistic Level
The biocompatibility of oleic acid derivatives makes them attractive candidates for biomedical applications. ontosight.ai However, a deeper, mechanistic understanding of their interactions with biological systems is crucial for developing sophisticated and targeted therapies.
Future research should focus on:
Drug Delivery Systems: While the potential of oleic acid derivatives in drug delivery is recognized, the specific mechanisms of drug encapsulation, release, and cellular uptake for compounds like 1-aminobutyl oleate (B1233923) are not well understood. ontosight.ai Investigating how the aminobutyl headgroup and the oleate tail interact with cell membranes and drug molecules at a molecular level will be critical.
Signaling Pathway Modulation: Studies have shown that nitro-oleic acid can influence plant cell division by affecting signaling pathways. frontiersin.org It is plausible that 1-aminobutyl oleate could also interact with cellular signaling cascades in mammalian cells. Research is needed to explore its effects on pathways like those regulated by adenylyl cyclases, which are known to be influenced by oleic acid. nih.gov
Mitochondrial Dynamics: Oleate has been observed to influence mitochondrial fusion and fission processes in liver cells. mdpi.com Future studies could investigate whether this compound exhibits similar or distinct effects, potentially offering new avenues for addressing mitochondrial dysfunction-related diseases. A key question is how the aminobutyl moiety alters the compound's interaction with mitochondrial proteins compared to oleic acid alone.
Integration into Advanced Materials for Specific Research Challenges
The unique amphiphilic nature of this compound, combining a hydrophobic oleic acid chain and a hydrophilic headgroup, positions it as a valuable component in the design of advanced materials. ontosight.ai
Key areas for future investigation include:
Smart Surfactants and Emulsifiers: The development of "smart" surfactants that respond to external stimuli like CO2 is a growing field. nih.gov Investigating the potential to create CO2-switchable systems based on this compound could lead to more environmentally friendly and efficient processes in industries such as enhanced oil recovery. nih.gov
Nanostructured Materials: The ability of oleic acid derivatives to self-assemble into nanostructures is a promising area. ontosight.ai Research should focus on controlling the self-assembly of this compound to create well-defined nanoparticles, vesicles, or films for applications in catalysis, sensing, and encapsulation.
Hybrid Materials: The incorporation of this compound into inorganic-organic hybrid materials, such as those produced by inverse vulcanization with sulfur, could yield novel materials with tailored properties for applications like bio-lubricants or adsorbents for environmental remediation. acs.org
Development of Sustainable Production Pathways and Circular Economy Considerations
As the demand for bio-based chemicals grows, the development of sustainable and efficient production methods for this compound is paramount.
Future research should prioritize:
Catalytic Synthesis: Exploring novel and reusable catalysts for the amidation of oleic acid or its esters is crucial for greener synthesis. acs.orgrsc.org This includes investigating both heterogeneous and enzymatic catalysts to improve reaction efficiency and reduce waste. acs.org
Renewable Feedstocks: While oleic acid is derived from renewable vegetable oils, research into utilizing waste or non-edible oil sources can further enhance the sustainability profile. acs.orgresearchgate.net This aligns with the principles of a circular economy by valorizing waste streams.
Tandem Reaction Processes: Developing one-pot or tandem reactions that combine multiple synthetic steps, such as hydroaminomethylation followed by other transformations, can significantly improve process efficiency and reduce the environmental impact. rsc.org
Methodological Advancements for Comprehensive Characterization and Mechanistic Elucidation
A thorough understanding of the structure-property-function relationships of this compound requires the application and development of advanced characterization techniques.
Future directions in this area include:
Advanced Spectroscopic and Microscopic Techniques: The use of techniques like synchrotron-based X-ray methods can provide detailed insights into the structure and organization of this compound monolayers at interfaces. acs.org Combining these with computational modeling can offer a powerful approach to understanding its behavior in complex systems. rsc.org
Chromatographic and Mass Spectrometric Analysis: Developing robust analytical methods, such as advanced HPLC and mass spectrometry techniques, is essential for the purification and detailed structural characterization of this compound and its reaction products. nih.govnih.govacs.orgresearchgate.net
Computational Modeling: Density Functional Theory (DFT) and molecular dynamics simulations can provide invaluable insights into the adsorption mechanisms, intermolecular interactions, and conformational dynamics of this compound. rsc.orgmdpi.com These computational approaches can guide the rational design of new derivatives with enhanced properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
